4-benzoyl-N-(2-propenyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-benzoyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C17H15NO2/c1-2-12-18-17(20)15-10-8-14(9-11-15)16(19)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,18,20) |
InChI Key |
VAQPCGRBAOARIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Benzoyl N 2 Propenyl Benzamide and Its Analogues
Retrosynthetic Analysis and Rational Design for 4-benzoyl-N-(2-propenyl)benzamide
Retrosynthetic analysis is a powerful tool in organic synthesis that involves mentally deconstructing a target molecule into simpler, commercially available precursors. luxembourg-bio.comnih.gov This process helps in identifying potential synthetic routes and key bond formations.
Disconnection Approaches for the Amide Linkage in this compound
The most logical disconnection for this compound is at the amide C-N bond. This is a common and reliable strategy in the retrosynthesis of amides, as numerous methods exist for the formation of this functional group. luxembourg-bio.comrsc.orgpeptide.com This disconnection yields two primary synthons: a 4-benzoylbenzoyl cation and a 2-propenyl amine anion, or their corresponding synthetic equivalents.
The primary synthetic equivalents for these synthons are 4-benzoylbenzoic acid (or its activated derivatives like acyl chlorides) and allylamine (B125299). This approach is favored due to the commercial availability and relative stability of these starting materials.
Table 1: Key Disconnection of this compound
| Target Molecule | Bond to Disconnect | Synthons | Synthetic Equivalents |
| This compound | Amide C-N | 4-benzoylbenzoyl cation and 2-propenyl amine anion | 4-benzoylbenzoic acid and allylamine |
Strategies for Introducing the Benzoyl and Propenyl Substituents
The introduction of the benzoyl and propenyl groups can be envisioned through two main retrosynthetic pathways:
Pathway A: Late-stage Amidation: This strategy involves first synthesizing 4-benzoylbenzoic acid and then coupling it with allylamine in the final step. The benzoyl group can be introduced onto a benzoic acid precursor via a Friedel-Crafts acylation reaction.
Pathway B: Early-stage Amidation: In this approach, a simpler benzoic acid derivative is first converted to an N-allylbenzamide. Subsequently, the benzoyl group is introduced at the 4-position of the N-allylbenzamide scaffold, likely through a Friedel-Crafts acylation.
Classical and Modern Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be devised. These routes employ a range of classical and modern organic reactions, each with its own set of advantages and challenges.
Amidation Reactions and Optimization Protocols for N-(2-propenyl)benzamide Formation
The formation of the amide bond is a critical step in the synthesis of this compound. Direct amidation of a carboxylic acid with an amine is possible but often requires harsh conditions or catalysts. rsc.orgchemguide.co.uk A more common and generally more efficient approach involves the activation of the carboxylic acid.
A variety of coupling reagents can be employed to facilitate the amidation of 4-benzoylbenzoic acid with allylamine. The choice of reagent can significantly impact the reaction yield and conditions. luxembourg-bio.comhepatochem.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Widely used, but can lead to racemization and formation of urea (B33335) byproducts. peptide.comsilicycle.com |
| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Highly efficient, with reduced risk of racemization. hepatochem.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reaction times and high yields. hepatochem.com |
| Others | CDI, T3P | Offer alternative reactivity and work-up procedures. peptide.com |
Optimization of the amidation reaction would involve screening different coupling reagents, solvents, bases (if required), and reaction temperatures to maximize the yield of this compound. For instance, a study on the amidation of benzoic acid with benzylamine (B48309) in the presence of water demonstrated that reagents like DIC-HOPO and DMT-MM can be effective. luxembourg-bio.com
Acylation Strategies for the Benzoyl Group Introduction
The introduction of the benzoyl group is another key transformation. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to aromatic rings. researchgate.netethz.chlibretexts.org This reaction typically involves the use of a benzoyl halide (e.g., benzoyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). peptide.comchemguide.co.uk
In the context of synthesizing this compound, Friedel-Crafts acylation could be applied in two ways:
Acylation of a benzoic acid derivative: This would involve the acylation of a suitable benzoic acid precursor to generate 4-benzoylbenzoic acid.
Acylation of N-allylbenzamide: This would involve the direct acylation of N-allylbenzamide. However, the amide group is a deactivating group for electrophilic aromatic substitution, which could make this reaction challenging. researchgate.net Research on the Friedel-Crafts benzoylation of anilides suggests that such transformations are possible, often requiring elevated temperatures. researchgate.net
An alternative to the direct Friedel-Crafts acylation is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This palladium-catalyzed reaction could be used to couple a 4-halobenzamide (e.g., 4-bromo-N-(2-propenyl)benzamide) with phenylboronic acid to introduce the benzoyl group indirectly. This method is known for its high functional group tolerance. A study on the synthesis of ketoprofen (B1673614) and bifonazole (B1667052) analogues utilized Suzuki coupling to form 4-phenylbenzophenone from 4-bromobenzoyl chloride and phenylboronic acid. researchgate.net
Table 3: Comparison of Acylation Strategies
| Strategy | Key Reaction | Advantages | Potential Challenges |
| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Direct C-C bond formation. | Harsh conditions, potential for side reactions, deactivation by amide group. researchgate.netethz.ch |
| Suzuki-Miyaura Coupling | Palladium-Catalyzed Cross-Coupling | Mild reaction conditions, high functional group tolerance. libretexts.org | Requires pre-functionalized starting materials (halide and boronic acid). |
Multi-Component Reactions and Convergent Synthesis of this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. luxembourg-bio.com While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs could be applied to develop a novel convergent synthesis. nih.gov
A hypothetical convergent approach could involve the one-pot reaction of a suitably functionalized benzaldehyde, an amine (allylamine), and a source for the benzoyl group, potentially under catalytic conditions. One-pot syntheses of benzamides from aldehydes and amines have been reported, for example, using a copper-MOF catalyst. nih.gov Furthermore, one-pot syntheses of quinazolinone and benzamide (B126) derivatives have been achieved using heterogeneous acid catalysts. orientjchem.org These examples suggest the feasibility of developing a convergent route for the target molecule.
Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a significant emphasis on the development of environmentally benign processes. For the synthesis of this compound, this translates to the adoption of methods that minimize waste, reduce energy consumption, and utilize non-hazardous materials.
Development of Catalytic Systems for Efficient Benzamide Formation
The direct formation of an amide bond from a carboxylic acid and an amine is an atom-economical process where water is the only theoretical byproduct. catalyticamidation.info However, this reaction is often slow and requires high temperatures. Consequently, the development of effective catalysts is a key area of research to facilitate this transformation under milder conditions. catalyticamidation.info
Several catalytic systems have been reported for direct amidation reactions and could be applied to the synthesis of this compound from 4-benzoylbenzoic acid and allylamine. mdpi.comnih.gov Boronic acid derivatives, for example, have been identified as effective catalysts for amidation. catalyticamidation.info These catalysts are thought to activate the carboxylic acid through the formation of a more reactive intermediate. Another promising approach involves the use of titanium tetrafluoride (TiF4) as a catalyst, which has been shown to be effective for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines. nih.gov For aromatic acids like 4-benzoylbenzoic acid, the reaction can proceed efficiently in refluxing toluene (B28343) with a catalytic amount of TiF4. nih.gov
Ruthenium catalysts have also been employed in the synthesis of N-substituted benzamides, although these reactions often involve C-H activation and cyclization with alkenes or allylic alcohols to form isoindolinone derivatives. rsc.orgsemanticscholar.org While not a direct amidation, these methods highlight the utility of transition metals in forming related structures and could potentially be adapted.
Below is a comparative table of potential catalytic systems applicable to the synthesis of this compound.
| Catalyst System | Typical Reaction Conditions | Advantages | Potential Applicability |
| Boronic Acid Catalysts | Toluene, reflux with azeotropic removal of water | Metal-free, relatively low toxicity | High potential for direct amidation of 4-benzoylbenzoic acid. |
| Titanium Tetrafluoride (TiF4) | Toluene, reflux, 5-10 mol% catalyst | Efficient for both aromatic and aliphatic acids | Well-suited for the reaction between 4-benzoylbenzoic acid and allylamine. nih.gov |
| Ruthenium Complexes | Requires specific directing groups and oxidants | Enables complex transformations and C-H functionalization | Less direct, but potentially useful for creating analogues. rsc.org |
Solvent-Free and Atom-Economical Methodologies for this compound
In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable as they reduce volatile organic compound (VOC) emissions and simplify product purification. Several methods for solvent-free amide synthesis have been developed that are applicable to the formation of this compound.
One such method involves the use of a solid catalyst, such as boric acid, where the reactants are triturated and then heated directly. bohrium.comresearchgate.net This technique has been successfully applied to the synthesis of various amides from carboxylic acids and urea (as an in-situ source of ammonia), and could be adapted for use with allylamine. bohrium.comresearchgate.net Microwave-assisted synthesis is another powerful solvent-free approach. For instance, the reaction of benzoylthioureas with iodine-alumina under microwave irradiation produces N-substituted benzamides in good yields without any solvent. researchgate.net
The following table summarizes green methodologies for benzamide synthesis.
| Methodology | Key Features | Advantages |
| Boric Acid Catalysis | Solvent-free, heating of a triturated mixture | Simple, inexpensive catalyst, reduced waste. bohrium.comresearchgate.net |
| Microwave-Assisted Synthesis | Solvent-free, rapid heating | High reaction rates, potential for improved yields. researchgate.net |
| Direct Catalytic Amidation | Water as the only byproduct | High atom economy, environmentally benign. catalyticamidation.info |
Scale-Up Considerations and Process Chemistry Aspects for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors, including reagent selection, reaction conditions, safety, and cost-effectiveness. researchgate.net While direct catalytic amidation is ideal from a green chemistry perspective, its implementation on a large scale can be challenging due to catalyst cost, stability, and removal from the final product.
In the pharmaceutical industry, the use of coupling reagents for amide bond formation is still common for large-scale synthesis due to their reliability and predictability, despite their lower atom economy. researchgate.netacs.org The choice of a specific coupling reagent, along with the base and solvent, is critical and depends on the specific substrates. researchgate.net For the synthesis of this compound, a cost-effective and efficient coupling agent would need to be selected and the process optimized to minimize waste and ensure easy purification of the product.
A significant challenge in scaling up amidation reactions is the removal of byproducts. researchgate.net For example, when using carbodiimide-based coupling agents like EDC, the resulting urea byproduct must be efficiently removed, often through aqueous workups. rsc.org
Emerging technologies like reactive extrusion are being explored for the continuous and scalable synthesis of active pharmaceutical ingredients (APIs), including amides. rsc.orgrsc.org Twin-screw extrusion (TSE) can be performed with minimal or no solvent, offering a more sustainable and efficient alternative to traditional batch processing. rsc.org This technology could potentially be applied to the synthesis of this compound, especially when using solid catalysts or solvent-free conditions. rsc.orgrsc.org
Key considerations for the scale-up of this compound synthesis are outlined below.
| Parameter | Laboratory Scale | Industrial Scale |
| Reagent Selection | Focus on reaction success and yield. | Emphasis on cost, safety, availability, and atom economy. researchgate.net |
| Solvent Use | Often used for convenience. | Minimized or eliminated to reduce cost and environmental impact. researchgate.net |
| Purification | Chromatography is common. | Crystallization is preferred for its scalability and cost-effectiveness. |
| Process Control | Manual control of temperature and additions. | Automated control systems to ensure consistency and safety. |
| Technology | Batch reactors (round-bottom flasks). | Large batch reactors or continuous processing (e.g., reactive extrusion). rsc.orgrsc.org |
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of 4 Benzoyl N 2 Propenyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-benzoyl-N-(2-propenyl)benzamide, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for a complete assignment of all proton and carbon signals.
A complete structural assignment for this compound is achieved by correlating proton and carbon signals using a series of 2D NMR experiments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H amide proton, the protons of the two aromatic rings, and the protons of the N-allyl group. The aromatic region would likely feature complex multiplets corresponding to the two different benzoyl groups. The allyl group would exhibit characteristic signals for the methylene (-CH₂-) and vinyl (-CH=CH₂) protons.
¹³C NMR: The carbon NMR spectrum would display signals for all 17 carbon atoms in the molecule. Key signals would include the two carbonyl carbons (amide and ketone), carbons of the two aromatic rings, and the three carbons of the allyl substituent.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be crucial for establishing the connectivity within the allyl group by showing correlations between the N-CH₂, -CH=, and =CH₂ protons. It would also help trace the connectivity within each of the two aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the entire molecular puzzle by showing correlations between protons and carbons separated by two or three bonds. For this compound, key HMBC correlations would include:
Correlation from the N-H proton and the N-CH₂ protons to the amide carbonyl carbon.
Correlations from the aromatic protons to the ketone and amide carbonyl carbons, confirming the substitution pattern.
Correlations between protons on one aromatic ring and carbons on the other via the ketone linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Amide C=O | - | ~167 | N-H, N-CH₂, Protons on adjacent aromatic ring |
| Ketone C=O | - | ~195 | Protons on both aromatic rings |
| Amide N-H | ~8.5 (broad) | - | Amide C=O, N-CH₂, Aromatic C-N |
| Aromatic CHs | 7.4 - 8.0 | 127 - 138 | Carbonyl carbons, Other aromatic carbons |
| Aromatic Quaternary Cs | - | 132 - 140 | Aromatic protons |
| N-CH₂ (allyl) | ~4.1 | ~43 | Amide C=O, -CH= (allyl) |
| -CH= (allyl) | ~5.9 | ~134 | N-CH₂, =CH₂ (allyl) |
| =CH₂ (allyl) | ~5.2 | ~117 | N-CH₂, -CH= (allyl) |
Beyond basic structural assignment, NMR spectroscopy can probe dynamic molecular processes. For N-substituted amides, rotation around the amide C-N bond is often restricted due to the partial double bond character of the amide linkage. scielo.br This can lead to the existence of distinct cis and trans conformers (rotamers), which may be observable as separate sets of signals in the NMR spectrum, particularly at lower temperatures. mdpi.com
For this compound, this phenomenon would most prominently affect the signals of the N-allyl group and the adjacent aromatic ring. Variable-temperature (VT) NMR studies could be employed to investigate this conformational equilibrium. By monitoring the coalescence of the doubled signals as the temperature is raised, it is possible to calculate the energy barrier (ΔG‡) for the rotational process.
Tautomerism, specifically the amide-iminol tautomer, is a theoretical possibility but is generally not a significant contributor for simple secondary amides under neutral conditions. The equilibrium heavily favors the amide form. Similarly, keto-enol tautomerism involving the benzophenone (B1666685) ketone group is highly unfavorable. NMR spectroscopy would confirm the dominance of the keto-amide structure, as signals corresponding to iminol or enol forms would be absent.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion. For this compound (molecular formula C₁₇H₁₅NO₂), the exact mass can be calculated.
Molecular Formula: C₁₇H₁₅NO₂
Calculated Monoisotopic Mass: 265.1103 g/mol
An HRMS experiment would aim to measure the mass of the protonated molecule, [M+H]⁺, at m/z 266.1176. Confirmation of this value to within a few parts per million (ppm) of the calculated mass provides unequivocal evidence for the compound's elemental composition.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a protonated/adduct ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The analysis of these fragments helps to confirm the connectivity of the different structural units.
For protonated this compound, several key fragmentation pathways can be predicted based on the known behavior of benzamides and ketones. researchgate.netnih.gov The primary cleavages would likely occur at the two carbonyl groups and the amide bond.
Formation of Benzoyl Cation: A common fragmentation pathway for benzoyl-containing compounds is the alpha-cleavage next to the ketone to produce the highly stable benzoyl cation at m/z 105 . This ion can subsequently lose carbon monoxide (CO) to form the phenyl cation at m/z 77 . researchgate.net
Amide Bond Cleavage: Cleavage of the C-N amide bond can lead to the formation of the 4-benzoylbenzoyl cation at m/z 209 .
Loss of Benzoyl Radical: Another plausible fragmentation is the loss of the benzoyl radical (C₆H₅CO•) from the molecular ion, yielding a fragment corresponding to the rest of the molecule.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (Predicted) | Proposed Structure / Identity | Fragmentation Pathway |
| 266.1 | [M+H]⁺ | Protonated molecular ion |
| 209.1 | [C₁₄H₉O₂]⁺ | Cleavage of the amide C-N bond |
| 105.0 | [C₇H₅O]⁺ (Benzoyl cation) | Alpha-cleavage at the ketone or fragmentation of m/z 209 |
| 77.0 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from the benzoyl cation (m/z 105) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of the molecule's functional groups. These techniques provide a rapid and non-destructive method for identifying the key functional groups present in this compound. nist.govnist.gov
The key functional groups in this molecule are the secondary amide, the ketone, the aromatic rings, and the alkene.
N-H Stretch: The secondary amide will show a characteristic N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl group appear just below 3000 cm⁻¹.
Carbonyl (C=O) Stretches: This is a particularly diagnostic region. Two distinct C=O stretching bands are expected. The ketone C=O stretch will appear at a higher frequency (typically ~1680-1700 cm⁻¹) than the amide C=O stretch (Amide I band), which is expected around 1640-1670 cm⁻¹ due to resonance.
C=C Stretches: Vibrations from the C=C bonds in the aromatic rings and the allyl group will appear in the 1450-1650 cm⁻¹ region.
Amide II Band: A characteristic feature of secondary amides is the Amide II band, which results from a coupling of the N-H bending and C-N stretching vibrations, appearing around 1510-1570 cm⁻¹.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Secondary Amide | N-H Stretch | 3300 - 3500 |
| Secondary Amide | C=O Stretch (Amide I) | 1640 - 1670 |
| Secondary Amide | N-H Bend (Amide II) | 1510 - 1570 |
| Ketone | C=O Stretch | 1680 - 1700 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkene (Allyl) | =C-H Stretch | 3010 - 3095 |
| Alkene (Allyl) | C=C Stretch | 1620 - 1680 |
| Alkane (Allyl) | -C-H Stretch | 2850 - 2960 |
Theoretical and Computational Chemistry Investigations of 4 Benzoyl N 2 Propenyl Benzamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular orbitals of compounds like 4-benzoyl-N-(2-propenyl)benzamide. These methods provide insights into the molecule's geometry, charge distribution, and reactivity.
Geometry Optimization and Conformational Energy Landscapes of this compound
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy.
The conformational energy landscape of this molecule is expected to be complex due to the presence of several rotatable bonds, including the amide bond, the bond connecting the benzoyl group to the central phenyl ring, and the bonds within the N-(2-propenyl) group. Different conformers, or rotamers, will have varying energies, and identifying the global minimum energy conformer is crucial for understanding the molecule's predominant structure.
For similar benzamide (B126) derivatives, DFT calculations have been successfully employed to determine optimized geometries. researchgate.neteurjchem.com For instance, in a study of 4-ethoxy-2,3-difluoro benzamide, a potential energy scan was performed by varying a selected dihedral angle to find the most stable conformation. researchgate.net The results of such calculations, including optimized bond lengths and angles, often show good agreement with experimental data from X-ray diffraction. eurjchem.comresearchgate.net
Charge Distribution, Electrostatic Potential Surface, and Aromaticity Analysis
The distribution of electron density within this compound governs its chemical properties. Quantum chemical calculations can provide a detailed picture of this distribution.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution from the perspective of an approaching electrophile. The MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl groups and the nitrogen atom of the amide group, indicating their susceptibility to electrophilic attack. The aromatic rings would exhibit regions of both positive and negative potential.
Natural Bond Orbital (NBO) analysis can be used to quantify the charge on each atom (Mulliken charges) and to understand charge delocalization and hyperconjugative interactions within the molecule. This analysis provides insights into the electronic structure beyond the simple Lewis structure.
Aromaticity is a key feature of the two phenyl rings in this compound. Various computational methods can be used to quantify the degree of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These analyses would confirm the aromatic character of the rings and could reveal any electronic communication between them.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. This is particularly important for understanding the flexibility of this compound and its interactions with its environment.
Conformational Flexibility and Rotational Barriers of the Benzoyl and Propenyl Moieties
MD simulations can track the movements of all atoms in the molecule, revealing its conformational flexibility. The benzoyl and propenyl groups are expected to exhibit significant rotational freedom. The simulation would show how these groups rotate and how their movements are coupled.
The energy barriers for these rotations can be calculated using both quantum mechanics and molecular mechanics methods. For example, studies on related N-benzhydrylformamides have used DFT calculations to estimate the rotational barriers of formyl and aryl groups, with calculated values for formyl group rotation being in the range of 20–23 kcal/mol. mdpi.comnih.gov The barrier to rotation around the amide bond (N-C=O) is also a critical parameter, and it is known to be influenced by the nature of the substituents. acs.org For this compound, the simulation would provide the free energy profile for rotation around key bonds, identifying the transition states and the heights of the rotational barriers.
Investigation of Intermolecular Interactions and Aggregation Tendencies
In a condensed phase (solution or solid-state), molecules of this compound will interact with each other and with solvent molecules. MD simulations are well-suited to investigate these intermolecular interactions.
The simulations can reveal the preferred modes of interaction, such as hydrogen bonding (e.g., between the N-H of the amide and a carbonyl oxygen of another molecule) and π-π stacking between the aromatic rings. nih.gov By simulating a system with multiple molecules, one can observe their tendency to aggregate. The potential for aggregation is important as it can influence the compound's physical properties and biological activity. Concentration-dependent NMR and UV-Vis spectroscopy studies on similar N-benzoyl compounds have provided experimental evidence for self-assembly and aggregation driven by hydrogen bonding and π-π stacking. researchgate.net
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational methods can predict various spectroscopic parameters, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts. researchgate.net For accurate predictions, it is often necessary to calculate the shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average. github.io Recent advancements in machine learning have also shown promise in predicting NMR spectra with high accuracy. frontiersin.org
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. Quantum chemical calculations can compute these frequencies and their corresponding intensities. The calculated vibrational modes can be assigned to specific molecular motions (e.g., C=O stretch, N-H bend, C-H stretch), aiding in the interpretation of the experimental IR spectrum. A comparison between calculated and experimental frequencies often shows good agreement, especially after applying a scaling factor to the calculated values. researchgate.netresearchgate.net
Reaction Mechanism Elucidation using Computational Transition State Theory
The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the transformation of molecules, offering a level of detail often unattainable through experimental methods alone. For a compound such as this compound, understanding its formation and potential reactions is crucial for optimizing synthesis and predicting its stability and reactivity. Computational transition state theory is a powerful framework for this purpose, allowing for the in-silico exploration of reaction pathways and the characterization of transient, high-energy structures.
At its core, transition state theory (TST) posits that chemical reactions proceed from reactants to products through a high-energy intermediate state known as the transition state or activated complex. wikipedia.orgwikipedia.org This state represents the energy maximum along the minimum energy pathway, referred to as the reaction coordinate. wikipedia.org The rate of a reaction is then determined by the concentration of these activated complexes and the frequency with which they convert into products. wikipedia.org
For the formation of an amide bond, such as the one in this compound, which could be synthesized from a carboxylic acid and an amine, computational studies can model the reaction pathway. researchgate.net A typical approach involves using quantum chemical methods, such as density functional theory (DFT), to map out the potential energy surface of the reacting system. researchgate.net This allows for the identification of the transition state structure, which is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Furthermore, computational studies can shed light on the role of catalysts or different reaction conditions. For example, the mechanism of transamidation involving thioamides has been investigated using DFT, revealing the free energy profile and the nature of the tetrahedral intermediate. nih.gov Similar computational approaches could be employed to explore various synthetic routes to this compound and to understand the factors that influence reaction rates and yields. The insights gained from such computational investigations are instrumental in the rational design of synthetic strategies and in deepening the fundamental understanding of the chemical behavior of this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development Frameworks for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools in medicinal chemistry and drug design. nih.govbiointerfaceresearch.com These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov For analogues of this compound, the development of robust QSAR/QSPR models can facilitate the prediction of their activities and properties, thereby guiding the synthesis of new derivatives with enhanced or desired characteristics.
The development of a QSAR/QSPR model is a systematic process that involves several key stages: (1) compilation of a dataset of compounds with their corresponding experimental activities or properties, (2) calculation of molecular descriptors that quantify various aspects of the chemical structure, (3) selection of the most relevant descriptors, (4) generation of a mathematical model using statistical methods, and (5) rigorous validation of the model's predictive power. nih.gov
A variety of statistical methods can be employed to construct the QSAR/QSPR model, ranging from linear methods like Multiple Linear Regression (MLR) to more complex non-linear approaches such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). annamalaiuniversity.ac.innih.gov The choice of method often depends on the nature of the relationship between the molecular descriptors and the activity or property being modeled. annamalaiuniversity.ac.in For instance, QSAR studies on benzamide derivatives as glucokinase activators have successfully utilized MLR to generate predictive models. researchgate.net
The ultimate goal of developing a QSAR/QSPR framework for this compound analogues is to create a predictive tool that can be used to virtually screen new, unsynthesized compounds, prioritizing those with the highest potential for the desired activity or property. This in-silico screening can significantly reduce the time and resources required for drug discovery and development.
The foundation of any QSAR/QSPR model lies in the molecular descriptors, which are numerical representations of the chemical information encoded within a molecule's structure. biointerfaceresearch.com A vast number of descriptors can be calculated, broadly categorized into constitutional, topological, geometrical, and electronic descriptors.
Constitutional descriptors are the simplest and reflect the molecular composition, such as molecular weight and atom counts.
Topological descriptors describe the connectivity of atoms within the molecule.
Geometrical (3D) descriptors depend on the three-dimensional coordinates of the atoms and include parameters like molecular surface area and volume.
Electronic descriptors are derived from quantum chemical calculations and quantify properties like dipole moment, orbital energies (HOMO and LUMO), and partial charges. biolscigroup.us
For a series of this compound analogues, a comprehensive set of descriptors would be calculated to capture the structural variations within the series. For example, in a study of benzimidazole (B57391) derivatives, descriptors such as the Balaban topological index (J), Kier's shape indices, and electronic parameters like HOMO and LUMO energies were calculated. researchgate.net
Due to the large number of calculated descriptors, a crucial step is feature selection , which aims to identify the subset of descriptors most relevant to the biological activity or property of interest. This process helps to avoid overfitting the model and improves its interpretability. Various feature selection techniques exist, including genetic algorithms, forward selection, and backward elimination. The goal is to find a small set of non-intercorrelated descriptors that have the highest correlation with the dependent variable. biolscigroup.us For example, in a QSAR study of benzamide derivatives, path cluster and E-state indices were identified as significant descriptors. researchgate.net
An illustrative set of descriptors that could be relevant for QSAR/QSPR studies of this compound analogues is presented in the table below.
| Descriptor Class | Descriptor Example | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Balaban Index (J) | A topological index based on the distance sum of the graph. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. |
| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. |
| Electronic | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. |
The development of a QSAR/QSPR model is incomplete without rigorous statistical validation to assess its reliability and predictive power. derpharmachemica.com Validation is essential to ensure that the model is not a result of chance correlation and can accurately predict the activity or property of new compounds. derpharmachemica.com The validation process is typically divided into internal and external validation. nih.govbasicmedicalkey.com
External validation is a more stringent test of the model's predictive capability. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. basicmedicalkey.com The predictive ability of the model on the test set is evaluated using the predictive correlation coefficient (r²pred). A high r²pred value suggests that the model has good predictive power for new compounds.
Several statistical parameters are used to evaluate the quality of a QSAR model. A summary of key statistical metrics and their generally accepted values for a robust model is provided in the table below.
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Correlation Coefficient | r² | A measure of the goodness of fit of the model to the training data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² | A measure of the internal predictive ability of the model. | > 0.5 |
| Predictive Correlation Coefficient | r²pred | A measure of the external predictive ability of the model on a test set. | > 0.6 |
| Fischer's F-test | F | A measure of the statistical significance of the model. | High value |
| Standard Deviation of Error of Prediction | SDEP | A measure of the average deviation of the predicted values from the experimental values. | Low value |
In a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides, a model with an r² of 0.84 and an r²pred of 0.88 was reported, indicating a highly predictive model. researchgate.net For any QSAR/QSPR model developed for analogues of this compound, achieving such statistically significant validation parameters would be a key indicator of its utility in guiding future research.
Reactivity Profiles and Mechanistic Studies of 4 Benzoyl N 2 Propenyl Benzamide
Investigation of Electrophilic and Nucleophilic Transformations on 4-benzoyl-N-(2-propenyl)benzamide
The distinct electronic nature of the different components of this compound allows for selective reactions with electrophiles and nucleophiles.
Reactivity of the Benzoyl Moiety (e.g., ring functionalization)
Kinetic studies on related benzamide (B126) structures reveal that the nature of substituents on the aniline (B41778) ring can significantly impact reaction rates. Electron-donating groups tend to increase the rate of reaction, while electron-withdrawing groups decrease it. researchgate.net For instance, the reaction of 2-thenoyl chloride with anilines, a process mechanistically similar to reactions involving benzoyl chloride, demonstrates this trend. researchgate.net
Reactions of the Propenyl Moiety (e.g., cycloadditions, epoxidations, polymerization potential)
The propenyl group, with its carbon-carbon double bond, is a prime site for a variety of addition reactions.
Cycloadditions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes to form cyclic structures.
Epoxidations: The propenyl group can be converted to an epoxide ring through reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This transformation introduces a reactive three-membered ring that can be further functionalized.
Polymerization Potential: The presence of the polymerizable propenyl group suggests that this compound could serve as a monomer in addition polymerization reactions. Research on related fluorine-containing benzamides indicates that such polymers can exhibit desirable properties like high thermal stability and low surface energy. researchgate.net For example, poly(N-fluoroalkyl benzamide) has been synthesized with controlled molecular weight and a low polydispersity index, demonstrating the feasibility of creating well-defined polymers from benzamide-based monomers. researchgate.net
Amide Bond Stability and Hydrolytic Pathways
The amide bond in this compound is generally stable but can be cleaved under specific conditions. Amides are typically resistant to hydrolysis in neutral water, even with heating. libretexts.org However, in the presence of acid or base, hydrolysis can occur at a more moderate rate. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide undergoes hydrolysis to yield a carboxylic acid (benzoic acid) and the corresponding amine salt (allylamine hydrochloride). libretexts.org
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, hydrolysis results in the formation of a carboxylate salt (sodium benzoate) and the free amine (allylamine). libretexts.org
In biological systems, the hydrolysis of amides is often catalyzed by enzymes.
Catalytic Transformations Involving this compound
Catalytic methods provide efficient and selective pathways for the derivatization of this compound.
Metal-Catalyzed C-H Activation and Functionalization
Transition metal catalysis offers powerful tools for the direct functionalization of C-H bonds, which are typically unreactive. Cobalt-catalyzed C–H activation/annulation of benzamides with alkynes has been shown to be an effective method for synthesizing isoquinolinones. nih.gov This process involves the formation of a cobaltacycle intermediate, followed by insertion of the alkyne and reductive elimination to yield the final product. nih.gov This strategy allows for the construction of complex heterocyclic structures from relatively simple starting materials.
Table 1: Examples of Metal-Catalyzed Reactions on Benzamide Derivatives
| Catalyst | Reactant | Product Type | Reference |
|---|
Organocatalytic Approaches to Derivatization
While specific organocatalytic derivatizations of this compound are not extensively detailed in the provided context, the principles of organocatalysis can be applied to this molecule. Organocatalysts, which are small organic molecules, can activate the substrate towards various transformations. For instance, chiral organocatalysts could be employed to achieve enantioselective functionalization of the propenyl group or other parts of the molecule. The development of new benzoylthiourea (B1224501) derivatives, which involves the reaction of benzoyl isothiocyanate with an amine, highlights the synthesis of complex benzamide-containing structures that could potentially be achieved or modified through organocatalytic routes. researchgate.net
Photochemical and Thermal Reaction Pathways of this compound
The presence of both a benzophenone (B1666685) chromophore and a reactive allyl group within the same molecule suggests a rich and complex photochemistry. Thermal activation, on the other hand, is expected to favor isomerization and decomposition pathways typical for N-allyl amides.
Photochemical Pathways:
The benzoyl group, a benzophenone derivative, is an efficient photosensitizer. Upon absorption of UV light, it can be excited to a singlet state, followed by efficient intersystem crossing to a triplet state. This excited triplet state can then initiate several intramolecular reactions.
Intramolecular [2+2] Photocycloaddition: The excited benzophenone triplet can act as a diradical and undergo a [2+2] cycloaddition with the allyl double bond. This would lead to the formation of a highly strained oxetane-fused bicyclic system. Such reactions are well-documented for carbonyls and alkenes. longdom.orgresearchgate.netnih.gov The regioselectivity of this cycloaddition can lead to different isomers.
Di-π-methane Rearrangement: The 1,4-diene-like structure, with the phenyl ring of the benzoyl group and the allyl group separated by a carbonyl and amide linkage, presents the possibility of a di-π-methane rearrangement. youtube.comnanobioletters.com This complex photochemical process involves the formation of a diradical intermediate, which can rearrange to form a vinylcyclopropane (B126155) derivative. The efficiency and regioselectivity of this rearrangement would be influenced by the stability of the radical intermediates formed. youtube.com
Oxidative Cyclization: In the presence of an oxidizing agent and a suitable catalyst, N-allyl benzamides can undergo stereoselective oxidative cyclization to form oxazolines or oxazines. nih.gov This pathway involves the intramolecular attack of the amide oxygen onto the activated double bond.
Norrish Type Reactions: The benzoyl carbonyl group could potentially undergo Norrish type I or type II reactions. researchgate.net A Norrish type I cleavage would result in the formation of a benzoyl radical and an N-allylbenzamido radical. A Norrish type II reaction would involve intramolecular hydrogen abstraction from the allyl group, leading to a 1,4-biradical and subsequent cyclization or cleavage products.
Thermal Pathways:
Thermally induced reactions of this compound are expected to be less diverse than its photochemical pathways.
Isomerization to N-Propenylbenzamide: A common thermal reaction for N-allyl amides is the isomerization to the thermodynamically more stable N-propenylbenzamide. This reaction can be catalyzed by transition metals or bases and results in the migration of the double bond to be in conjugation with the amide nitrogen. This creates a mixture of E and Z isomers of the resulting enamide.
Decomposition: At higher temperatures, thermal decomposition can occur. For related N-alkenyl compounds, thermal decomposition has been observed to proceed via homolysis of the N-N bond, suggesting that at sufficiently high temperatures, fragmentation of the molecule could occur.
Kinetic and Thermodynamic Analyses of Key Reactions of this compound
Kinetic Analysis:
Kinetic studies would involve measuring the rate of disappearance of the reactant and the appearance of products over time under various conditions (e.g., temperature, light intensity, catalyst concentration). From this data, rate constants, reaction orders, and activation energies can be determined.
For photochemical reactions, the quantum yield (Φ) is a crucial kinetic parameter, representing the efficiency of a particular photochemical process per photon absorbed. The quantum yield for the formation of different photoproducts would reveal the relative importance of competing pathways like [2+2] cycloaddition and di-π-methane rearrangement.
For the thermal isomerization to N-propenylbenzamide, the rate constant (k) would depend on temperature following the Arrhenius equation. A hypothetical kinetic dataset for this isomerization is presented in Table 1.
Table 1: Hypothetical Kinetic Data for the Thermal Isomerization of this compound
| Temperature (K) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |
|---|---|---|
| 353 | 1.2 x 10⁻⁵ | 57762 |
| 363 | 3.5 x 10⁻⁵ | 19804 |
| 373 | 9.8 x 10⁻⁵ | 7073 |
This table is illustrative and does not represent experimental data.
Thermodynamic Analysis:
Thermodynamic analysis provides information about the energy changes and spontaneity of a reaction. Key parameters include the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG).
For the isomerization of the allyl to the propenyl form, the reaction is expected to be exothermic (negative ΔH) due to the formation of a more stable conjugated system. The change in entropy (ΔS) is likely to be small. A negative Gibbs free energy (ΔG) would confirm the spontaneity of this process.
The intramolecular cyclization reactions, being associative processes, are expected to have a negative entropy of reaction (ΔS) due to the loss of rotational and translational degrees of freedom. nih.gov The enthalpy change (ΔH) would depend on the balance between the strain energy in the newly formed ring and the energy of the new bonds formed. Table 2 provides a hypothetical thermodynamic profile for a potential cyclization reaction.
Table 2: Hypothetical Thermodynamic Parameters for a Cyclization Reaction of this compound
| Parameter | Value | Unit |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -45 | kJ/mol |
| Entropy of Reaction (ΔS) | -120 | J/(mol·K) |
This table is illustrative and does not represent experimental data.
Isomerization and Stereochemical Control in this compound Systems
The structure of this compound allows for several types of isomerism, which can have a significant impact on its reactivity and properties.
E/Z Isomerization: The thermal isomerization of the allyl group to a propenyl group results in the formation of E and Z diastereomers of N-(1-propenyl)-4-benzoylbenzamide. The stereochemical outcome (the E/Z ratio) would be dependent on the reaction conditions, particularly the catalyst used. Control over this stereochemistry is crucial in synthetic applications as the properties of the E and Z isomers can differ significantly.
Atropisomerism: The rotation around single bonds in this compound can be restricted, leading to the possibility of atropisomerism, a form of axial chirality. researchgate.net Two potential axes of restricted rotation exist:
The N-C(aryl) bond: The steric hindrance between the substituents on the nitrogen and the ortho-hydrogens of the benzoyl-substituted phenyl ring can create a significant barrier to rotation.
The C(aryl)-C(carbonyl) bond of the benzoyl group: The bulky benzoyl group attached to the phenyl ring can also experience restricted rotation.
The stability of these atropisomers depends on the magnitude of the rotational barrier. If the barrier is high enough, stable, separable enantiomers can exist at room temperature. The presence of such chiral axes would complicate the reactivity, as each atropisomer could react at a different rate and potentially lead to different products. The control of atropisomerism is a significant challenge in modern organic synthesis.
Conformational Isomerism: Like all molecules with rotatable bonds, this compound exists as a mixture of conformers at room temperature. The relative populations of these conformers can influence the observed reactivity, as only certain conformations may be suitably pre-organized for a particular reaction, such as intramolecular cyclization.
Rational Molecular Design and Structure Activity Relationship Sar Theoretical Principles for 4 Benzoyl N 2 Propenyl Benzamide Analogues
Principles of Molecular Modification and Chemical Space Exploration for 4-benzoyl-N-(2-propenyl)benzamide Derivatives
Molecular modification involves systematically altering the chemical structure of a lead compound, such as this compound, to explore the vast chemical space and identify derivatives with enhanced therapeutic properties. This exploration is a cornerstone of drug discovery, aiming to optimize the interactions between the drug molecule and its biological target.
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity. nih.gov The replacement of an amide bond with a bioisostere can lead to new peptidomimetics with enhanced biological properties while retaining the desired therapeutic effect. nih.gov
For benzamide (B126) derivatives, several bioisosteric replacements for the amide group have been explored. These include esters, thioamides, selenoamides, sulfonamides, and various heterocyclic rings like triazoles and oxadiazoles (B1248032). nih.govnih.gov For instance, in a study on benzamide analogs as potential anthelmintics, thioamide and selenoamide replacements for the amide group resulted in compounds with motility reduction comparable to the reference compounds. nih.gov Conversely, N-alkylamides and sulfonamides showed significantly reduced or no activity. nih.gov
The choice of a bioisostere can significantly impact the molecule's planarity, hydrogen bonding capabilities, and metabolic stability. For example, a triazole group can maintain the planar geometry and the distribution of hydrogen bond donors and acceptors similar to the amide bond it replaces. nih.gov Similarly, oxadiazoles have been successfully used as amide surrogates, leading to compounds with improved in vitro metabolic stability. nih.gov The predicted impact of these replacements on molecular interactions is a crucial consideration in the design of new analogues.
Table 1: Examples of Bioisosteric Replacements for the Amide Group in Benzamide Derivatives and Their Observed Effects
| Original Functional Group | Bioisosteric Replacement | Observed Effect on Activity | Reference |
| Amide | Thioamide | Similar activity to reference compound | nih.gov |
| Amide | Selenoamide | Similar activity to reference compound | nih.gov |
| Amide | N-alkylamide | No significant activity | nih.gov |
| Amide | Sulfonamide | No significant activity | nih.gov |
| Amide | Urea (B33335) | ~50% motility reduction | nih.gov |
| Amide | 1,2,4-Oxadiazole | Nearly equipotent with improved metabolic stability | nih.gov |
| Amide | 1,2,3-Triazole | Potent Vif antagonists | nih.gov |
This table is for illustrative purposes and the effects are specific to the cited studies.
Conformational restriction is a design strategy used to reduce the flexibility of a molecule and lock it into a specific conformation that is believed to be the bioactive one. This can lead to increased potency and selectivity. This can be achieved by introducing cyclic structures or other rigidifying elements. nih.govnih.gov For example, a study on neurokinin-2 receptor antagonists explored conformationally constrained analogues of a lead compound, although in that specific case, it did not offer a potency advantage. nih.gov In another instance, conformational restriction of a type II FMS inhibitor led to the discovery of selective FLT3 inhibitors. nih.gov
Conversely, the design of flexible analogues allows for the exploration of a wider range of conformations, which may be necessary for binding to certain targets. Computational methods, such as molecular dynamics simulations, are invaluable for assessing the conformational preferences of both restricted and flexible analogues and for understanding how these conformations might interact with a target protein.
Scaffold Hopping and Fragment-Based Design Methodologies Applied to the this compound Core
Scaffold hopping and fragment-based design are powerful strategies for discovering novel chemotypes with similar biological activity to a known lead compound but with a different core structure. bhsai.org
Scaffold hopping aims to identify isofunctional molecular structures with different backbones, which can lead to compounds with improved properties or new intellectual property. bhsai.orgchemrxiv.org This can be achieved through various computational and experimental techniques. For instance, a study on the discovery of novel microRNA-21 inhibitors utilized a scaffold hopping approach to design 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides. nih.gov Another example involved a tandem structure-based and scaffold hopping approach to identify a new chemotype for tankyrase inhibition. nih.gov
Fragment-based drug discovery (FBDD) is another approach that starts with identifying small, low-molecular-weight fragments that bind weakly to the target protein. nih.gov These fragments are then grown or linked together to create a more potent lead compound. nih.govnih.gov This method has been successfully applied to a variety of targets, including those previously considered "undruggable." nih.gov For a molecule like this compound, FBDD could involve screening fragment libraries to identify key interactions within the benzoyl, benzamide, or propenyl moieties, which could then be used to build entirely new scaffolds.
Computational Approaches to Ligand-Target Interactions: Molecular Docking and Binding Energy Calculations
Computational methods are integral to modern drug design, providing insights into how a ligand might bind to its target protein and allowing for the prioritization of compounds for synthesis and testing.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. semanticscholar.orgresearchgate.net This allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net
Numerous studies on benzamide derivatives have utilized molecular docking to understand their mechanism of action. For example, docking studies have been used to investigate the binding of benzamide derivatives to targets such as viral enzymes, protein kinases, and other receptors. rsc.orgnih.govnih.gov The insights gained from these studies can guide the design of new analogues with improved binding affinity. For instance, if a docking study reveals an unoccupied pocket in the binding site, a medicinal chemist can design a new analogue with a substituent that can occupy that pocket and form additional favorable interactions.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This can be done using either ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock compounds into the target's binding site. nih.gov
For this compound analogues, a virtual screening campaign could be initiated to identify novel derivatives with potentially high affinity for a specific biological target. Following the initial screening, more rigorous computational methods, such as binding free energy calculations, can be employed to prioritize the most promising candidates for synthesis and biological evaluation. The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is a popular technique for estimating the binding free energy of a ligand-protein complex. nih.gov
Development of Pharmacophore Models Based on the this compound Scaffold
Pharmacophore modeling is a crucial computational technique in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the this compound scaffold, pharmacophore models can be developed based on a series of active analogues to guide the design of new compounds with improved potency and selectivity.
A notable example of pharmacophore development for a closely related series of compounds involves benzamide analogues as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net In a study focused on identifying subtype-selective NAMs, a pharmacophore model was generated from four lead compounds, including a molecule with an allyloxy group, which is structurally related to the N-allyl group of this compound. nih.gov
The developed pharmacophore model identified several key features essential for activity:
Three Hydrophobic Regions (HYD): These regions indicate that hydrophobic interactions are critical for the binding of the ligands to the receptor. The benzoyl group and the phenyl ring of the benzamide core in the this compound scaffold would be expected to occupy these hydrophobic pockets.
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linkage in the benzamide scaffold typically serves as a primary hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the target protein. nih.gov
The application of such a pharmacophore model in virtual screening campaigns can lead to the identification of novel chemical entities with the desired pharmacological profile. For instance, iterative cycles of virtual screening using both ligand-based and structure-based approaches have successfully identified lead molecules like 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, which demonstrates subtype preference for hα4β2 nAChRs over hα3β4 nAChRs. nih.govresearchgate.net
The following table summarizes the key features of a proposed pharmacophore model for benzamide-based NAMs of nAChRs, which can be extrapolated to analogues of this compound.
| Pharmacophore Feature | Corresponding Structural Moiety in this compound Analogues |
| Hydrophobic Region 1 (HYD1) | Benzoyl group |
| Hydrophobic Region 2 (HYD2) | Phenyl ring of the benzamide core |
| Hydrophobic Region 3 (HYD3) | N-allyl substituent and/or other hydrophobic modifications |
| Hydrogen Bond Acceptor 1 (HBA1) | Amide carbonyl oxygen |
In a different therapeutic area, the design of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as inhibitors of microRNA-21 (miR-21) further illustrates the importance of the core benzamide structure. nih.gov While a formal pharmacophore model was not explicitly detailed, the structure-activity relationship (SAR) studies highlighted the significance of the benzoylamino and the N-alkynylbenzamide moieties for inhibitory activity, suggesting a specific spatial arrangement of aromatic and hydrogen-bonding features is necessary for interaction with the biological target. nih.gov
Design of Chemical Probes and Tools Derived from this compound for Mechanistic Investigations
Chemical probes are indispensable tools in chemical biology for dissecting complex biological pathways and validating novel drug targets. nih.gov A well-designed chemical probe based on the this compound scaffold can be instrumental in identifying its molecular targets and elucidating its mechanism of action. The design of such probes involves the strategic incorporation of a reporter tag (e.g., a fluorophore, a biotin (B1667282) moiety for affinity purification, or a photo-reactive group for covalent cross-linking) onto the core scaffold without significantly compromising its biological activity. nih.gov
The N-(2-propenyl) group, also known as an allyl group, is particularly amenable to modification for the development of chemical probes. The terminal double bond of the allyl group can be functionalized through various chemical reactions to attach a linker and a reporter group. Alternatively, other positions on the benzoyl or benzamide rings that are not critical for biological activity, as determined by SAR studies, can be utilized for tethering a probe moiety.
An exemplary study on the design of photoreactive benzamide probes for histone deacetylase 2 (HDAC2) showcases a relevant strategy. researchgate.net In this work, benzamide scaffolds were functionalized with azido (B1232118) groups, which are photoreactive, allowing for covalent cross-linking to the target protein upon UV irradiation. These probes also incorporated a biotin tag for subsequent enrichment and identification of the labeled proteins. researchgate.net
The design principles for a chemical probe derived from this compound would include:
Selection of an Attachment Point: Based on SAR data, a position on the molecule that can be modified without loss of potency is chosen. The N-allyl group is a prime candidate.
Choice of a Linker: A flexible linker arm is often introduced to spatially separate the reporter tag from the core molecule, minimizing steric hindrance and preserving the binding affinity.
Incorporation of a Reporter Tag:
Affinity Tag: Biotin is commonly used for its high-affinity interaction with streptavidin, enabling the pull-down and identification of target proteins.
Reporter Tag: A fluorophore can be attached for visualization of the probe's localization within cells using fluorescence microscopy.
Photo-affinity Label: A photoreactive group, such as an azide (B81097) or a benzophenone (B1666685), can be incorporated to form a covalent bond with the target protein upon photoactivation, facilitating target identification.
The following table outlines a hypothetical design strategy for a chemical probe based on the this compound scaffold.
| Probe Component | Design Strategy | Example Functionality | Purpose |
| Core Scaffold | This compound | Retain the core structure to maintain target affinity. | Binds to the biological target. |
| Attachment Point | Functionalization of the N-allyl group | Modification of the terminal double bond. | Connects the core scaffold to the linker. |
| Linker | Polyethylene glycol (PEG) chain | A short PEG linker. | Provides flexibility and reduces steric clash. |
| Reporter Tag | Biotin or a fluorophore | Biotin for pull-down assays; Fluorescein for imaging. | Enables detection and identification of the target. |
| Photoreactive Group | Aryl azide or benzophenone | An azido-modified benzoyl group. | Covalent cross-linking to the target protein. |
The development and application of such chemical probes are critical for advancing our understanding of the biological roles of targets modulated by this compound and for the validation of these targets in the context of human disease.
Advanced Research Perspectives and Future Directions for 4 Benzoyl N 2 Propenyl Benzamide
Exploration of 4-benzoyl-N-(2-propenyl)benzamide in Materials Science and Polymer Chemistry
The distinct functional groups within this compound make it a compelling candidate for the development of novel materials. The presence of the N-(2-propenyl) group, commonly known as an allyl group, provides a reactive site for polymerization, while the benzamide (B126) and benzophenone (B1666685) moieties offer opportunities for creating materials with specific, desirable properties through non-covalent interactions.
The allyl group in this compound is a polymerizable unit. This allows the compound to act as a monomer in the synthesis of advanced polymeric materials. The benzophenone unit is a well-known photoinitiator, suggesting that polymers derived from this monomer could have applications in UV-curable coatings, inks, and adhesives. Copolymerization with other monomers, such as acrylates or styrenics, could be employed to fine-tune the properties of the resulting materials. For instance, incorporating the bulky, aromatic benzophenone structure into a polymer backbone can enhance its thermal stability and mechanical strength.
| Property | Potential Contribution of Monomer | Resulting Polymer Characteristic |
| Thermal Stability | Rigid aromatic rings of the benzophenone and benzamide groups. | High glass transition temperature (Tg), resistance to thermal degradation. |
| UV Reactivity | Benzophenone moiety acts as a photo-crosslinker. | UV-curable polymers, photo-responsive materials. |
| Mechanical Strength | Bulky side groups and potential for intermolecular hydrogen bonding. | Increased stiffness and tensile strength. |
| Adhesion | Polar amide and ketone functionalities. | Improved adhesion to various substrates. |
The benzamide group is a cornerstone of supramolecular chemistry due to its capacity for strong and directional hydrogen bonding. researchgate.net This allows molecules of this compound, or polymers derived from it, to self-assemble into ordered, higher-order structures. consensus.appresearchgate.net These non-covalent interactions, which can also include π-π stacking from the aromatic rings, are reversible. researchgate.net This reversibility is the key principle behind self-healing materials. mdpi.com
Polymers incorporating the benzamide unit can be designed to repair themselves after damage. nih.govrsc.org When a crack forms, the broken hydrogen bonds at the fracture interface can reform upon the application of a stimulus like heat or simply over time at room temperature, restoring the material's integrity. The combination of dynamic hydrogen bonds from the amide group and the potential for physical entanglement of polymer chains could lead to robust self-healing properties. nih.gov The development of self-healing materials is a rapidly growing field, with applications in coatings, electronics, and soft robotics. mdpi.comkashanu.ac.ir
Development of Novel Methodologies for High-Throughput Synthesis and Screening of this compound Analogues
To fully explore the potential of the this compound scaffold, efficient methods for synthesizing and screening a large number of its analogues are necessary. High-throughput synthesis, often employing parallel processing and robotic automation, can rapidly generate a library of related compounds for testing.
Modern synthetic methods are well-suited for this purpose. For example, the direct condensation of carboxylic acids and amines can be accelerated using ultrasonic irradiation, leading to high yields in short reaction times. researchgate.net Amide bond formation can also be efficiently achieved using various coupling reagents. rsc.org These techniques can be adapted to a 96-well plate format, allowing for the parallel synthesis of numerous analogues where different substituents are placed on the aromatic rings.
A potential library of analogues could be created by varying the substituents on either of the benzoyl rings or by replacing the allyl group with other reactive moieties.
| Variation Point | Example Substituents/Modifications | Potential Impact on Properties |
| Benzoyl Ring | -OCH₃, -Cl, -NO₂, -CF₃ | Electronic effects, solubility, reactivity. |
| Benzamide Ring | -F, -Br, -CH₃ | Altering hydrogen bonding strength, steric effects. |
| N-Substituent | Propargyl, vinyl, methacryloyl | Different polymerization kinetics, alternative crosslinking chemistry. |
Once synthesized, these libraries can be rapidly screened for desired properties, such as specific biological activity or material characteristics.
Application of Artificial Intelligence and Machine Learning in Predictive Modeling of this compound Chemical Behavior
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reactivity, thereby accelerating the discovery process. welltestingjournal.comresearchgate.net These computational tools can be applied to the this compound scaffold to guide the design of new analogues with enhanced properties. researchgate.net
By training ML models on large datasets of known chemicals, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net For a library of virtual analogues of this compound, these models could predict a range of behaviors without the need for initial synthesis and testing. google.com
Key applications include:
Predicting Biological Activity: ML models can screen virtual compounds for potential interactions with biological targets, such as enzymes or receptors, prioritizing the most promising candidates for synthesis. researchgate.net
Modeling Chemical Reactivity: AI can predict the most likely outcomes of chemical reactions, helping to optimize synthesis pathways and identify potential side products.
Estimating Physicochemical Properties: Properties such as solubility, melting point, and polymer characteristics can be predicted, aiding in the design of materials with specific performance criteria. researchgate.net
This in silico approach saves significant time and resources by focusing laboratory efforts on compounds with the highest probability of success. nih.gov
Unexplored Reactivity Patterns and Undiscovered Transformation Pathways of the this compound Scaffold
The this compound molecule contains several functional groups, each offering a handle for distinct and potentially unexplored chemical transformations.
The Allyl Group: Beyond polymerization, the double bond of the allyl group is susceptible to a wide range of reactions, including epoxidation, dihydroxylation, and metathesis, allowing for significant structural diversification.
The Benzophenone Ketone: The carbonyl group can undergo reactions such as reduction to a secondary alcohol, reductive amination, or the Wittig reaction to form a new carbon-carbon double bond. Its photochemical activity also allows for [2+2] cycloadditions and hydrogen abstraction reactions.
The Amide Linkage: While generally stable, the amide bond can be cleaved under harsh acidic or basic conditions. More subtly, the N-H proton can be deprotonated to form an amidate anion, which can then be used in alkylation or acylation reactions.
The Aromatic Rings: The two phenyl rings are amenable to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The positions of substitution will be directed by the existing benzoyl and benzamide groups, leading to a variety of regioisomers with different electronic and steric properties.
Investigating these pathways could lead to the discovery of novel compounds with unique structures and functionalities, expanding the chemical space accessible from this versatile scaffold.
Integration of Multi-Omics Data with Computational Chemistry for Deeper Mechanistic Insights into Potential Biological Interactions of this compound
Recent research has shown that related benzamide structures can exhibit significant biological activity. For instance, a close analogue, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide, was identified as an inhibitor of microRNA-21, an important target in cancer therapy. nih.gov This finding suggests that this compound could also interact with important biological pathways.
To explore this, a powerful modern approach is to integrate multi-omics data with computational chemistry. crimsonpublishers.com Multi-omics involves the comprehensive analysis of different types of biological molecules, including:
Genomics: The study of the complete set of DNA.
Transcriptomics: The analysis of all RNA molecules, revealing which genes are active.
Proteomics: The large-scale study of proteins.
Metabolomics: The measurement of all small-molecule metabolites.
A hypothetical research workflow could involve treating cancer cell lines with this compound and then performing multi-omics analysis to observe global changes in gene expression, protein levels, and metabolic profiles. These large datasets can then be analyzed using bioinformatics to identify the cellular pathways most affected by the compound. crimsonpublishers.com
Simultaneously, computational chemistry techniques like molecular docking and molecular dynamics simulations can be used to predict how the compound binds to specific biological targets, such as proteins or nucleic acids identified from the omics data. rsc.orgnih.gov This integrated approach, which combines experimental systems-level data with theoretical molecular-level predictions, provides a powerful strategy for elucidating the mechanism of action of new bioactive compounds and can accelerate the process of drug discovery and development. nih.gov
Challenges and Opportunities in the Comprehensive Academic Investigation of this compound in the Coming Decade
The journey to fully characterize and understand the potential of this compound is fraught with hurdles, yet each challenge paradoxically illuminates a corresponding opportunity for novel research and discovery. The primary obstacle is the current lack of foundational data, from basic physicochemical properties to potential biological activities.
A significant challenge lies in the synthesis and purification of this compound. While general methods for the synthesis of benzamide derivatives are well-established, the specific combination of a benzoyl group at the 4-position and an N-allyl (2-propenyl) substituent may present unique difficulties. Potential challenges include side reactions, such as polymerization of the allyl group, and difficulties in achieving high purity, which is crucial for any subsequent analytical or biological studies. However, this also provides an opportunity for synthetic chemists to develop and optimize novel, efficient, and stereoselective synthetic routes. The exploration of various catalytic systems, such as palladium or rhodium-based catalysts, could lead to innovative methods for the functionalization of the N-allyl group, a topic of current interest in organic synthesis.
The structural elucidation and characterization of this compound is another area ripe for investigation. The absence of published spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic information means that the first research group to synthesize and characterize this compound will make a fundamental contribution to the chemical literature. The presence of multiple rotatable bonds and the potential for different conformations present an interesting challenge for structural analysis, which could be addressed through a combination of experimental techniques and computational modeling.
From a medicinal chemistry and pharmacological perspective , the complete lack of data means that the field is wide open. The benzamide scaffold is a well-known pharmacophore present in a variety of clinically used drugs. The specific substitution pattern of a 4-benzoyl group and an N-allyl moiety could confer novel biological activities. A significant opportunity exists for the systematic screening of this compound against a wide range of biological targets. For instance, based on the activities of other benzamide derivatives, potential areas of investigation could include its effects on central nervous system receptors, enzymes involved in inflammatory pathways, or as an antimicrobial agent. Structure-activity relationship (SAR) studies, starting with this parent compound and systematically modifying its structure, could lead to the discovery of new therapeutic leads.
Computational and theoretical studies offer a powerful, albeit initial, approach to understanding this molecule. In the absence of experimental data, quantum mechanical calculations could predict its three-dimensional structure, electronic properties, and potential reactivity. Such studies could guide synthetic efforts and help to prioritize biological screening campaigns.
The table below summarizes the key challenges and the corresponding research opportunities for the academic investigation of this compound in the next decade.
| Research Area | Challenges | Opportunities |
| Synthesis | - Lack of established protocols. - Potential for side reactions (e.g., polymerization). - Difficulty in achieving high purity. | - Development of novel and efficient synthetic routes. - Exploration of stereoselective synthesis. - Advancement of catalytic methods for N-allyl functionalization. |
| Structural Analysis | - No available spectroscopic or crystallographic data. - Complexity due to multiple conformations. | - First-time elucidation and publication of its complete structural data. - In-depth conformational analysis using experimental and computational methods. |
| Medicinal Chemistry | - Unknown biological activity and therapeutic potential. - No existing structure-activity relationship (SAR) data. | - High-throughput screening against diverse biological targets. - Potential for discovery of novel therapeutic agents. - Initiation of a new SAR research program. |
| Computational Chemistry | - Lack of experimental data for model validation. | - Ab initio prediction of molecular properties and reactivity. - Guiding synthetic and pharmacological research efforts. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-benzoyl-N-(2-propenyl)benzamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using benzoyl chloride derivatives and propenylamine. A typical protocol involves refluxing 4-benzoylbenzoic acid with thionyl chloride to generate the acyl chloride intermediate, followed by reaction with 2-propenylamine in dichloromethane under inert conditions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- FT-IR Spectroscopy : Confirms amide C=O stretching (~1638 cm⁻¹) and benzoyl carbonyl (~1660 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows signals for the propenyl group (δ 5.2–5.8 ppm, vinyl protons) and aromatic protons (δ 7.5–8.1 ppm). ¹³C NMR verifies the benzoyl carbonyl (δ ~195 ppm) and amide carbonyl (δ ~168 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for validating stereochemistry and intermolecular interactions .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related benzamides inhibit bacterial enzymes like acyl carrier protein synthase (acps-pptase), disrupting lipid biosynthesis . Assays involve in vitro enzyme inhibition (IC₅₀ determination via spectrophotometry) and bacterial growth inhibition studies (MIC assays in E. coli or S. aureus) .
Advanced Research Questions
Q. How can researchers resolve polymorphic forms of this compound, and what implications do these forms have?
- Methodological Answer : Polymorphism is assessed via differential scanning calorimetry (DSC) to identify melting transitions and X-ray powder diffraction (XRPD) to distinguish crystalline forms. For example, benzamide derivatives exhibit orthorhombic (Form II) and monoclinic (Form I) polymorphs, with stability differences impacting solubility and bioavailability . Controlled crystallization (e.g., slow cooling vs. flash cooling) can isolate specific forms .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematic SAR studies involve:
- Substituent Variation : Modifying the propenyl group (e.g., alkyl chain length, halogenation) to assess steric/electronic effects.
- Biological Assays : Compare IC₅₀ values across derivatives using enzyme inhibition assays .
- Computational Modeling : Density functional theory (DFT) calculates electrostatic potential maps to predict binding affinity to targets like acps-pptase . Prior studies on carboxamide analogs show toxicity trends linked to N-alkyl substituents (e.g., N-butyl > N-phenyl) .
Q. How can contradictions in biological activity data across studies be addressed?
- Methodological Answer : Discrepancies may arise from:
- Polymorphism : Different crystal forms alter solubility and bioavailability, leading to variable in vivo results .
- Assay Conditions : Standardize protocols (e.g., pH, temperature, solvent/DMSO concentration) to minimize artifacts.
- Metabolic Stability : Use hepatic microsome assays to evaluate compound degradation rates, which affect apparent potency .
Q. What challenges arise in refining the X-ray crystal structure of this compound, and how are they mitigated?
- Methodological Answer : Common challenges include:
- Twinned Crystals : Use SHELXD for twin law detection and refinement.
- Disorder in the Propenyl Group : Apply restraints to bond lengths/angles during SHELXL refinement .
- Weak Diffraction : Optimize crystallization conditions (e.g., solvent vapor diffusion with acetonitrile/toluene) to improve crystal quality .
Q. What strategies ensure stability of this compound under experimental conditions?
- Methodological Answer : Stability is assessed via:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) for 48 hours. Monitor degradation by HPLC .
- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon to prevent oxidation of the propenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
